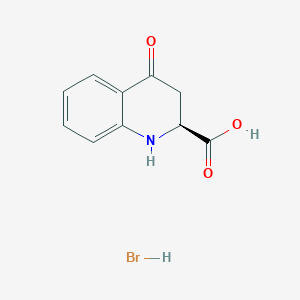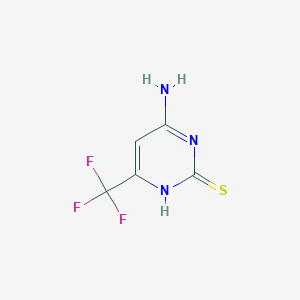
4-Amino-6-(trifluoromethyl)pyrimidine-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-6-(trifluoromethyl)pyrimidine-2-thiol is a heteroaromatic thioamide . It has a CAS Number of 1513-72-0 and a molecular weight of 195.17 . The IUPAC name for this compound is 4-amino-6-(trifluoromethyl)-2-pyrimidinyl hydrosulfide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H4F3N3S/c6-5(7,8)2-1-3(9)11-4(12)10-2/h1H,(H3,9,10,11,12) . This code provides a unique representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Synthesis and Anti-inflammatory Activities
Pyrimidines are aromatic heterocyclic compounds with notable anti-inflammatory effects attributed to their inhibition of key inflammatory mediators such as prostaglandin E2, tumor necrosis factor-α, and several interleukins. The development of new pyrimidines as anti-inflammatory agents is driven by detailed structure-activity relationship (SAR) analyses, which offer insights into the synthesis of novel analogs with enhanced activities and minimal toxicity (Rashid et al., 2021).
Optical Sensors and Biological Applications
Pyrimidine derivatives have found applications as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them suitable for use in optical sensors. Beyond sensing, these compounds possess a range of biological and medicinal applications, indicating their versatility in scientific research (Jindal & Kaur, 2021).
Anticancer Applications
The anticancer potential of pyrimidines is well-documented, with numerous patents and research articles highlighting their efficacy in various scaffolds. Pyrimidine-based scaffolds exert their cell-killing effects through diverse mechanisms, underlining their potential as future drug candidates in oncology (Kaur et al., 2014).
Comprehensive Medicinal Perspectives
Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including antiviral, antimicrobial, antitumor, and anti-inflammatory properties. The pyrimidine core is considered a promising scaffold for developing new biologically active compounds, with systematic analysis of these derivatives serving as a foundation for further medicinal exploration (Chiriapkin, 2022).
Broad-Spectrum Biological Activities
The diverse biological activities of pyrimidine analogs, such as anticancer, antiviral, and antibacterial effects, underscore the importance of this scaffold in drug discovery. A comprehensive review of clinically approved drugs containing pyrimidine structures reveals their significant impact on medicinal chemistry (JeelanBasha & Goudgaon, 2021).
Eigenschaften
IUPAC Name |
4-amino-6-(trifluoromethyl)-1H-pyrimidine-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3S/c6-5(7,8)2-1-3(9)11-4(12)10-2/h1H,(H3,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJODJRRUFIQDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)N=C1N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
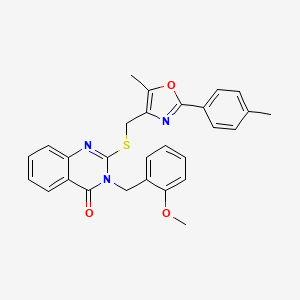
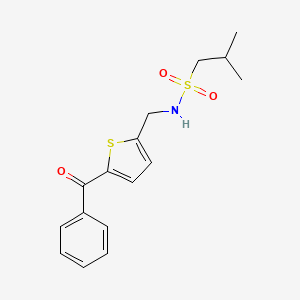
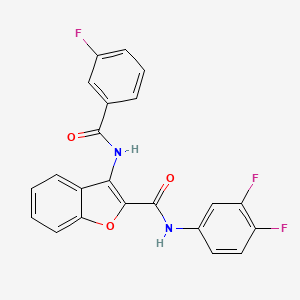
![N-(4-acetylphenyl)-3-(7-oxo-3-phenylisoxazolo[4,5-d]pyrimidin-6(7H)-yl)propanamide](/img/structure/B2673988.png)
![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2673990.png)

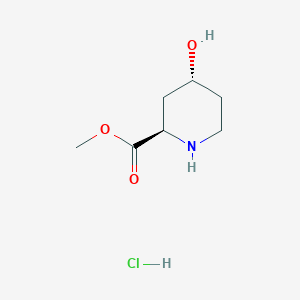
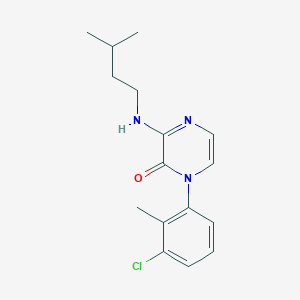
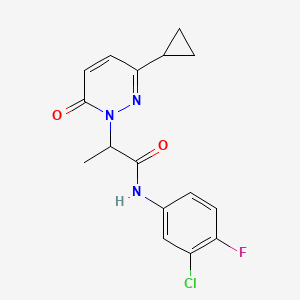

![N-(1,3-benzodioxol-5-yl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2673998.png)
